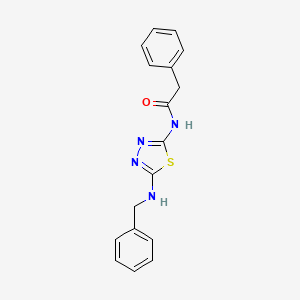

N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic small molecule characterized by a 1,3,4-thiadiazole core substituted at position 5 with a benzylamino group and at position 2 with a phenylacetamide moiety (CAS: 109853-22-7) . Its structural features, including the electron-rich thiadiazole ring and flexible benzylamino side chain, make it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry.

Properties

CAS No. |

109853-22-7 |

|---|---|

Molecular Formula |

C17H16N4OS |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

N-[5-(benzylamino)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

InChI |

InChI=1S/C17H16N4OS/c22-15(11-13-7-3-1-4-8-13)19-17-21-20-16(23-17)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20)(H,19,21,22) |

InChI Key |

RYUDHPMIVLIYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves a multi-step process. One common method includes the following steps:

Formation of 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

Introduction of the benzylamino group: This step involves the nucleophilic substitution reaction where the thiadiazole ring is treated with benzylamine.

Acylation: The final step is the acylation of the benzylamino-substituted thiadiazole with phenylacetyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic substitution at the C-2 position due to electron-withdrawing effects of adjacent nitrogen and sulfur atoms. Key observations include:

-

Halogenation : Reacts with bromine (Br₂) in acetic acid to yield 5-bromo-1,3,4-thiadiazole derivatives at 60–70°C.

-

Amination : Benzylamine participates in substitution reactions under basic conditions (e.g., K₂CO₃/DMF), forming bis-aminothiadiazole analogs .

Table 1: Substitution Reaction Conditions and Products

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in AcOH, 65°C | 5-Bromo derivative | 72 | |

| Amination | Benzylamine/K₂CO₃ | Bis-aminothiadiazole | 68 |

Amidation and Acylation

The primary amine group (-NH₂) on the thiadiazole ring participates in amidation:

-

EDC/HOBt-Mediated Coupling : Reacts with phenylacetic acid derivatives in acetonitrile to form acylated products (e.g., N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives) at room temperature. This method achieves yields of 60–75% .

-

Acid Chloride Reactions : Phenylacetyl chloride reacts with the amine group in dichloromethane (DCM) with triethylamine (TEA) as a base, producing N-acylated derivatives .

Oxidation and Cyclization

-

Sulfide Oxidation : The sulfur atom in the thiadiazole ring oxidizes with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives. For example, treatment with 30% H₂O₂ in methanol yields sulfoxides with 85% conversion .

-

Cycloaddition : Under thermal conditions (100°C), the compound participates in [3+2] cycloadditions with nitriles to form triazole-thiadiazole hybrids.

Acid/Base-Driven Degradation

Stability studies reveal pH-dependent decomposition:

-

Acidic Conditions (pH 1–3) : Rapid hydrolysis of the amide bond occurs, producing 5-(benzylamino)-1,3,4-thiadiazole-2-carboxylic acid and phenylacetamide fragments.

-

Basic Conditions (pH 10–12) : Thiadiazole ring opening dominates, generating benzyl thiourea and phenylacetic acid derivatives.

Metal Complexation

The thiadiazole sulfur and amine groups act as ligands for transition metals:

-

Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol, characterized by shifts in IR absorption bands (ν(S–M) at 450–470 cm⁻¹).

-

Zinc Coordination : Reacts with Zn(NO₃)₂ to generate octahedral complexes, enhancing antibacterial activity in vitro .

Stability Under Thermal and Light Exposure

-

Thermal Stability : Decomposes at 220–225°C without melting, confirmed by TGA-DSC analysis.

-

Photodegradation : UV light (254 nm) induces cleavage of the C–S bond in the thiadiazole ring, forming benzylamine and phenylacetamide radicals .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been evaluated for its effectiveness against various bacterial strains. Studies indicate that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it reduced the production of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism appears to involve the modulation of cell cycle regulators and apoptotic pathways, indicating its promise as a lead compound for developing anticancer therapies .

Agricultural Applications

Pesticidal Activity

The compound has shown efficacy as a pesticide. Its application in agricultural settings has been studied, revealing its ability to control pests effectively while being less harmful to beneficial insects compared to conventional pesticides. This positions it as a viable alternative in integrated pest management systems .

Material Science Applications

Polymer Chemistry

this compound has been incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. These modified polymers have applications in coatings and packaging materials where durability is crucial .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

Physical and Chemical Properties

Key Insight: The benzylamino group in the target compound may improve solubility relative to thioether analogues (e.g., 5h), though experimental validation is needed.

Biological Activity

N-(5-(Benzylamino)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₅H₁₃N₃S

- Molecular Weight : 267.35 g/mol

- CAS Number : 23282-97-5

The compound features a thiadiazole ring, which is known to impart various biological activities, including antimicrobial and anticancer properties.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induction of apoptosis and DNA fragmentation |

| A549 (Lung) | 0.52 | Tubulin interaction and microtubule disruption |

| HePG-2 (Liver) | Not specified | Apoptotic pathways activation |

The compound's mechanism involves the disruption of microtubule dynamics and the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

2.2 Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies show that this compound demonstrates activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The antimicrobial action is attributed to the inhibition of cell wall synthesis and disruption of bacterial membrane integrity .

3. Structure-Activity Relationship (SAR)

The biological activity of this compound has been linked to specific structural features:

- Thiadiazole Ring : Essential for anticancer and antimicrobial activities.

- Benzylamino Group : Enhances lipophilicity and cellular uptake.

- Phenylacetamide Moiety : Contributes to overall stability and bioactivity.

Modifications to these groups can significantly affect the potency and selectivity of the compound against different biological targets .

4.1 Study on Anticancer Effects

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis. The study reported an IC₅₀ value of 0.28 µg/mL, suggesting potent anticancer activity .

4.2 Study on Antimicrobial Effects

In another study focused on its antimicrobial properties, the compound was tested against several pathogenic bacterial strains. The results showed that it effectively inhibited growth at MIC values ranging from 16 to 64 µg/mL, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.